Product packaging for Amidase(Cat. No.:CAS No. 9012-56-0)

Amidase

Cat. No.: B13393266
CAS No.: 9012-56-0
M. Wt: 14958.8 g/mol
InChI Key: FLRBPEQFBHHKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rutherfordium is a synthetic, superheavy chemical element with the symbol Rf and atomic number 104. It is a radioactive metal that does not occur naturally and is produced atom-by-atom in particle accelerators . The most stable known isotope, ^267^Rf, has a half-life of approximately 48 minutes to 1.3 hours , making direct study of its properties highly challenging. This element is named in honor of the pioneering physicist Ernest Rutherford . Its primary research value lies in fundamental scientific studies, particularly in exploring the limits of the periodic table and investigating the nature of nuclear forces and stability in superheavy elements . Research on Rutherfordium helps refine particle detection methods and contributes to the broader field of nuclear chemistry . Predicted to be a group 4 element, Rutherfordium is expected to behave as a heavier homolog to hafnium, forming a stable +4 oxidation state and compounds such as RfCl~4~ . Chemistry experiments have confirmed that it forms strong chloride complexes in solution, resembling the behavior of zirconium and hafnium more than the actinides . Rutherfordium is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Rf56 B13393266 Amidase CAS No. 9012-56-0

Properties

CAS No.

9012-56-0

Molecular Formula

Rf56

Molecular Weight

14958.8 g/mol

IUPAC Name

rutherfordium

InChI

InChI=1S/56Rf

InChI Key

FLRBPEQFBHHKIL-UHFFFAOYSA-N

Canonical SMILES

[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf]

Origin of Product

United States

Synthesis and Production Methodologies of Rutherfordium Isotopes

Nuclear Reaction Pathways for Rutherfordium Creation

The creation of rutherfordium involves inducing nuclear fusion between a target and a projectile nucleus. wikipedia.org The specific pathway of the reaction is largely determined by the kinetic energy of the projectile, leading to different states of the newly formed compound nucleus. These pathways are generally classified as "hot fusion" and "cold fusion" reactions. wikipedia.orgwikiwand.com Additionally, certain rutherfordium isotopes have been identified as products within the alpha decay chains of even heavier, synthetically produced elements. wikipedia.org

Hot fusion reactions are characterized by the use of relatively light, high-energy projectiles accelerated towards very heavy target nuclei, typically actinides. wikiwand.comscispace.com This process results in the formation of a compound nucleus with a high excitation energy, on the order of 40–50 MeV. wikiwand.combritannica.com To reach a more stable state, this highly excited nucleus de-excites by evaporating several neutrons, typically three to five. wikiwand.combritannica.com This method generally leads to the production of more neutron-deficient isotopes. scispace.com

A foundational example of hot fusion for rutherfordium synthesis is the bombardment of a californium-249 target with carbon-12 ions. chemicool.comexamples.com Another significant reaction involves bombarding plutonium-242 targets with accelerated neon-22 ions. chemicool.comlibrary.ph Researchers have also successfully produced rutherfordium isotopes by irradiating uranium-238 targets with magnesium-26 beams and curium-248 (B1219616) targets with oxygen-18. wikipedia.orgresearchgate.net

In contrast to hot fusion, cold fusion reactions involve projectiles that are generally heavier and targets that are lighter, such as lead or bismuth. examples.com These reactions are engineered to create a fused nucleus with a significantly lower excitation energy, typically around 10–20 MeV. wikiwand.com The lower excitation energy reduces the probability of the compound nucleus undergoing immediate fission. wikiwand.combritannica.com Consequently, the nucleus de-excites by emitting only one or two neutrons, which allows for the creation of more neutron-rich isotopes. wikiwand.com

The first cold fusion experiments to produce element 104 were conducted by bombarding a lead-208 (B76376) target with titanium-50 projectiles. wikipedia.org This reaction led to the synthesis of rutherfordium-257 and rutherfordium-255. wikipedia.orgwikiwand.com Other cold fusion pathways investigated include the reaction of lead-207 (B76081) with titanium-50 to produce rutherfordium-255 and bombarding lead-206 (B76495) with the same projectile to create rutherfordium-255 and rutherfordium-254. wikipedia.orgwikiwand.com

While most rutherfordium isotopes are synthesized directly through fusion reactions, some of the heavier, more neutron-rich isotopes have only been observed as decay products of elements with higher atomic numbers. wikipedia.orgwikipedia.orgwikiwand.com The heaviest isotope produced via direct fusion is ²⁶²Rf. wikipedia.org Heavier isotopes, such as the most stable known isotope ²⁶⁷Rf, have been identified within the decay chain of heavier elements. wikipedia.orgwikiwand.com For instance, ²⁶⁷Rf has been observed as a product in the alpha decay sequence of darmstadtium-279. wikiwand.com Other heavy isotopes like ²⁶⁶Rf and ²⁶⁸Rf have been reported as the electron-capture daughters of the dubnium isotopes ²⁶⁶Db and ²⁶⁸Db, respectively, though they are unconfirmed and have short half-lives before undergoing spontaneous fission. wikipedia.org

Experimental Parameters and Optimization for Isotope Production

The successful synthesis of specific rutherfordium isotopes is highly dependent on the precise control of experimental parameters. The choice of target and projectile, as well as the energy of the reaction, are critical factors that determine the yield and identity of the resulting isotopes. aps.org

The selection of a specific target and projectile pair is the primary determinant for which rutherfordium isotope will be produced. The combination dictates the total number of protons and neutrons in the initial compound nucleus, and the subsequent neutron evaporation defines the final product. Different combinations have been utilized over decades of research to synthesize the seventeen reported isotopes of rutherfordium, which range in atomic mass from 252 to 270. wikipedia.org

Below is a table summarizing several key target-projectile combinations used in the synthesis of rutherfordium isotopes.

Target IsotopeProjectile IsotopeReaction TypeResulting Rf Isotope(s)
Plutonium-242Neon-22Hot Fusion²⁵⁹Rf
Californium-249Carbon-12Hot Fusion²⁵⁷Rf
Californium-249Carbon-13Hot Fusion²⁵⁹Rf
Curium-248Oxygen-18Hot Fusion²⁶⁰Rf, ²⁶¹Rf, ²⁶²Rf
Uranium-238Magnesium-26Hot Fusion²⁵⁸Rf, ²⁵⁹Rf, ²⁶⁰Rf, ²⁶¹Rf
Lead-208Titanium-50Cold Fusion²⁵⁷Rf, ²⁵⁵Rf
Lead-206Titanium-50Cold Fusion²⁵⁵Rf, ²⁵⁴Rf

This table provides a selection of notable reactions and is not exhaustive.

The production rate, or cross-section, of a specific isotope in a nuclear fusion reaction is highly dependent on the energy of the projectile. aps.org An excitation function is a plot of the reaction cross-section versus the projectile energy. researchgate.netaps.orgnih.gov Measuring these functions is crucial for optimizing the production of a desired isotope, as it allows scientists to identify the energy at which the yield is maximized. researchgate.net

For example, in the production of rutherfordium isotopes via the ²³⁸U + ²⁶Mg reaction, excitation functions were measured for different "exit channels," corresponding to the evaporation of a specific number of neutrons (xn). researchgate.netiaea.org The production of ²⁶¹Rf was observed in the 3n exit channel (meaning three neutrons were evaporated) with a cross-section of 28 picobarns (pb). researchgate.netaps.org The study also measured the excitation functions for the 4n, 5n, and 6n exit channels, which produce ²⁶⁰Rf, ²⁵⁹Rf, and ²⁵⁸Rf, respectively. researchgate.netiaea.org

Similarly, a study of the ²⁴⁸Cm + ¹⁸O reaction measured the excitation functions for producing ²⁶⁰Rf, ²⁶¹Rf, and ²⁶²Rf. researchgate.net The results showed that the maximum cross-section for a nuclide that undergoes spontaneous fission, identified as an isomer of ²⁶¹Rf, occurred at a specific ¹⁸O beam energy of 94.8 MeV. researchgate.net These precise measurements are vital for planning experiments that aim to study the chemical or physical properties of these short-lived elements, as they ensure the maximum possible number of atoms are produced. researchgate.net

ReactionExit ChannelResulting IsotopePeak Cross-Section
²³⁸U + ²⁶Mg3n²⁶¹Rf28 +92/-26 pb
²³⁸U + ²⁶Mg4n²⁶⁰Rf~120 pb
²³⁸U + ²⁶Mg5n²⁵⁹Rf~200 pb
²³⁸U + ²⁶Mg6n²⁵⁸Rf~50 pb

Data adapted from studies of the ²³⁸U(²⁶Mg, xn) reaction. Cross-sections are approximate peak values from graphical representations in the source material. researchgate.net

Isotope Production Rates and Efficiency Considerations

The synthesis of rutherfordium is characterized by extremely low production rates and efficiencies, a hallmark of superheavy element (SHE) research. The probability of a successful fusion reaction is quantified by its cross-section, typically measured in barns (1 barn = 10⁻²⁴ cm²) or, more commonly for SHEs, in picobarns (pb, 1 pb = 10⁻³⁶ cm²) or even femtobarns (fb, 1 fb = 10⁻³⁹ cm²). These minuscule cross-sections mean that even with high-intensity projectile beams bombarding a target for extended periods, only a few atoms of rutherfordium may be created.

Production rates are not only dependent on the reaction cross-section but also on the intensity of the ion beam and the thickness of the target. For instance, in experiments producing rutherfordium-261, production rates of approximately two atoms per minute have been achieved. jaea.go.jp However, for many other isotopes, the rate is far lower, on the order of a few atoms per day or even per week of continuous accelerator operation. gsi.de This necessitates long experimental run times to produce a statistically significant number of atoms for detection and study.

The efficiency of producing a specific rutherfordium isotope is highly dependent on the choice of projectile and target nuclei, as well as the beam energy. The fusion of two nuclei forms a highly excited "compound nucleus" that must de-excite, typically by evaporating neutrons. The probability of the compound nucleus surviving fission and evaporating a specific number of neutrons to form the desired isotope is extremely low. For example, in the reaction between Magnesium-26 and Uranium-238, various "exit channels" corresponding to the evaporation of 3, 4, 5, or 6 neutrons (3n, 4n, 5n, 6n) are possible, each with a different cross-section at a given beam energy. unt.eduresearchgate.net The cross-sections for these channels are highly sensitive to the excitation energy of the compound nucleus; if the energy is too high, the nucleus is likely to fission, while if it is too low, the nuclei may not fuse at all. aps.org

Research has provided specific cross-section measurements for various rutherfordium production reactions. These values underscore the inefficiency of the process, with successful fusion events being exceedingly rare.

Production Cross-Sections for Select Rutherfordium Isotopes
Isotope ProducedReactionBeam Energy (MeV)Measured Peak Cross-Section (pb)
261Rf238U(26Mg, 3n)~12228 (+92/-26)
260Rf238U(26Mg, 4n)~128~180
259Rf238U(26Mg, 5n)~139~270
258Rf238U(26Mg, 6n)~151~100

Data derived from experiments measuring the excitation functions for the 238U(26Mg, xn) reaction. Cross-sections are approximate peak values. unt.eduresearchgate.netiaea.org

Accelerator Facilities and Beamline Technologies for Synthesis

The production of rutherfordium is confined to a handful of specialized research institutions worldwide that possess the necessary high-performance particle accelerators and sophisticated detection systems. These facilities are capable of accelerating heavy ion beams to the precise energies required to overcome the Coulomb barrier between the projectile and target nuclei, inducing fusion. gsi.de Key technologies, particularly advanced ion sources and recoil separators, are critical for the success of these experiments.

Major Facilities for Rutherfordium Synthesis:

Lawrence Berkeley National Laboratory (LBNL), USA: LBNL's 88-Inch Cyclotron has been instrumental in heavy element research. lbl.govwashingtonpost.com It is equipped with high-performance Electron Cyclotron Resonance (ECR) ion sources, such as VENUS, which provide the intense heavy ion beams needed for synthesis experiments. A crucial piece of equipment is the Berkeley Gas-filled Separator (BGS), which separates the few rutherfordium atoms produced from the overwhelming flux of primary beam particles and other reaction products. lbl.govlbl.govscispace.com

Joint Institute for Nuclear Research (JINR), Dubna, Russia: JINR has a long history in superheavy element synthesis, dating back to the first reported detection of element 104. nih.gov The Flerov Laboratory of Nuclear Reactions (FLNR) operates a suite of heavy-ion cyclotrons, including the U-400 and U-400M. jinr.ruresearchgate.net These accelerators provide high-intensity beams, such as Calcium-48, which have been vital for producing heavier elements. cern.ch JINR utilizes sophisticated separators like the Dubna Gas-Filled Recoil Separator (DGFRS-2) to isolate and detect the synthesized nuclei. cern.chjinr.ru

GSI Helmholtz Centre for Heavy Ion Research, Germany: GSI operates the Universal Linear Accelerator (UNILAC), which can accelerate ions of any element up to uranium to approximately 10% of the speed of light. gsi.de This capability has been used to synthesize numerous superheavy elements. For separation and detection, GSI employs instruments like the SHIP (Separator for Heavy Ion reaction Products) and TASCA (Trans-Actinide Separator and Chemistry Apparatus), the latter being a gas-filled recoil separator optimized for transactinide research. webelements.comresearchgate.net

RIKEN, Japan: The RIKEN Nishina Center for Accelerator-Based Science has become a leading facility in the field, notably for the synthesis of element 113 (Nihonium). alliedacademies.org The facility uses the RIKEN Linear Accelerator (RILAC) to produce intense heavy ion beams. alliedacademies.org Similar to other laboratories, RIKEN employs a gas-filled recoil ion separator, GARIS (Gas-filled Recoil Ion Separator), and its upgraded versions like GARIS-III, to efficiently collect and identify the products of fusion reactions. osti.govornl.gov

Key Beamline Technologies:

The synthesis of rutherfordium relies on several critical technologies:

Heavy Ion Accelerators: Cyclotrons and linear accelerators are used to accelerate heavy projectiles (e.g., Carbon-12, Oxygen-18, Neon-22, Magnesium-26) to specific energies, typically in the range of several MeV per nucleon. aps.orgrsc.org

High-Intensity Ion Sources: ECR ion sources are essential for producing the high-intensity beams required to maximize the number of interactions with the target, thereby increasing the chances of a fusion event.

Actinide Targets: These targets are made of heavy, often radioactive, elements like Plutonium, Curium, or Californium. researchgate.netosti.gov They are typically prepared as thin foils and mounted on a rotating wheel to withstand the intense heat generated by the particle beam. researchgate.net

Gas-Filled Recoil Separators: These devices are crucial for modern superheavy element research. After fusion, the newly formed rutherfordium atom recoils from the target. The separator uses magnetic fields to guide these recoiling atoms, which are separated from the much more numerous projectile ions based on their different magnetic rigidity in a low-pressure gas (typically helium). researchgate.netyoutube.com This technology provides a rapid and efficient means of isolating single atoms of superheavy elements.

Major Accelerator Facilities and Technologies for Rutherfordium Synthesis
FacilityPrimary AcceleratorKey Beamline/Separation TechnologyExample Rutherfordium-Related Reaction
Lawrence Berkeley National Laboratory (LBNL)88-Inch CyclotronBerkeley Gas-filled Separator (BGS)249Cf(12C, 4n)257Rf
Joint Institute for Nuclear Research (JINR)U-400 / U-400M CyclotronsDubna Gas-Filled Recoil Separator (DGFRS-2)242Pu(22Ne, 4n)260Rf
GSI Helmholtz CentreUniversal Linear Accelerator (UNILAC)TASCA (Trans-Actinide Separator and Chemistry Apparatus)208Pb(50Ti, n)257Rf
RIKENRILAC (Linear Accelerator)GARIS (Gas-filled Recoil Ion Separator)248Cm(18O, 5n)261Rf

This table summarizes the primary accelerators and key technologies used at major international laboratories involved in the synthesis of rutherfordium and other superheavy elements. lbl.govnih.govalliedacademies.orgrsc.orgwikipedia.orgjacow.org

Nuclear Structure and Decay Properties of Rutherfordium Isotopes

Investigating Decay Modes and Branching Ratios

Nuclear Isomerism and Excited State Decay Studies

The existence of nuclear isomers in rutherfordium isotopes is a significant feature, providing a window into the single-particle structure and nuclear configurations of these heavy nuclei. Detailed spectroscopic studies have identified isomers in several rutherfordium isotopes.

In ²⁵²Rf , an excited isomeric state with a half-life of 13 microseconds has been observed. aps.org This isomer decays, and the ground state subsequently undergoes spontaneous fission within a mere 60 nanoseconds. aps.org The presence of this longer-lived isomer was crucial for the experimental measurement of the ground state's rapid fission. aps.org

For ²⁵⁵Rf , initial studies suggested the presence of a K-isomer with a half-life of about 50 microseconds. iaea.org However, later, more detailed spectroscopic analysis did not confirm this finding. landsurvival.comuniba.sk

A detailed spectroscopic study of ²⁵⁷Rf confirmed the existence of an isomeric level. landsurvival.com The ground state, ²⁵⁷ᵍRf, exhibits a complex alpha decay spectrum with at least 15 distinct alpha lines. landsurvival.com The isomer, ²⁵⁷ᵐRf, has a half-life of 4.0 seconds and primarily decays via alpha emission. landsurvival.com

Perhaps one of the most studied cases of isomerism in rutherfordium is in ²⁶¹Rf . Early experiments produced conflicting data regarding its decay properties. landsurvival.com It is now understood that two states exist: the ground state, ²⁶¹ᵍRf, and a metastable isomer, ²⁶¹ᵐRf. landsurvival.com The ground state has a short half-life of 3.7 seconds and predominantly decays through spontaneous fission (83%), with a smaller alpha decay branch (17%). landsurvival.com In contrast, the isomer, ²⁶¹ᵐRf, has a significantly longer half-life of 1.1 minutes and decays primarily via alpha emission. landsurvival.com

In ²⁶³Rf , two different decay modes have been observed, suggesting the existence of two isomeric states. landsurvival.com One state is associated with a long half-life of 10-20 minutes and decays mainly by spontaneous fission, though some alpha particles have also been detected. landsurvival.com A second, shorter-lived state with a half-life of 8 seconds, which also decays by spontaneous fission, has been identified. landsurvival.com The precise assignment of these to ground and isomeric states is challenging due to the low number of observed events. landsurvival.com

These isomeric states and their decay properties are critical for testing and refining nuclear models, as they are sensitive to the specific ordering and energies of single-particle orbitals within the nucleus.

Interactive Data Table: Known Isomers of Rutherfordium

IsotopeHalf-lifeDecay Mode(s)Excitation Energy (keV)Spin and Parity
²⁵²ᵐRf 13 µsSF (≤90%), IT (≥10%)---(6+)
²⁵³ᵐ¹Rf 52.8 µsSF200(150)(7/2+)
²⁵³ᵐ²Rf 660 µsIT>1020---
²⁵⁷ᵐRf 4.0 sα75(11/2-)
²⁶¹ᵐRf 1.1 minα------
²⁶³ᵐRf ~15 minSF, α------

Data sourced from multiple references. aps.orglandsurvival.comchemlin.orgwikipedia.org Note: "---" indicates data is not available or not well-established.

Theoretical Frameworks for Nuclear Structure and Stability

Understanding the properties of superheavy nuclei like rutherfordium relies heavily on theoretical models that can predict their structure and stability.

Nuclear Shell Model Predictions for Superheavy Nuclei

The nuclear shell model is a cornerstone of nuclear theory, postulating that protons and neutrons occupy quantized energy levels, or shells, within the nucleus. Nuclei with filled, or "magic," proton and neutron shells exhibit enhanced stability. lbl.gov For superheavy elements, the stability against spontaneous fission is largely determined by shell-correction energies. annualreviews.orgepj-conferences.org Without these quantum mechanical effects, elements beyond Z=106 would be expected to fission almost instantaneously due to strong Coulomb repulsion. annualreviews.orgaps.org

Theoretical approaches to modeling superheavy nuclei often employ the macroscopic-microscopic (M-m) method. annualreviews.orggsi.de This model combines a macroscopic component, often based on the liquid-drop model which describes the bulk properties of the nucleus, with a microscopic correction that accounts for the shell effects. annualreviews.org The microscopic part is typically calculated using the Strutinsky shell correction technique, derived from single-particle energy levels in an average potential. annualreviews.orggsi.de

More modern, self-consistent approaches like the Skyrme-Hartree-Fock (SHF) and Relativistic Mean Field (RMF) models are also used. annualreviews.org These models have shown that proton and neutron shell closures are interdependent. annualreviews.org While traditional models predicted a spherical shell closure at Z=114 and N=184, some modern calculations suggest the proton magic number might be 120 or 126. lbl.govannualreviews.orgaps.org The exact location of this "island of stability" is still a subject of intense research. wikipedia.org

Influence of Deformed Shell Closures (e.g., N=152) on Rutherfordium Stability

While spherical shell closures are predicted for very heavy nuclei, the stability of known heavy and superheavy nuclei is often governed by deformed shell closures. These occur when the nucleus is not spherical but has an elongated (prolate) or flattened (oblate) shape. A significant deformed neutron shell closure exists at N=152. epj-conferences.orgmpg.deiaea.org

This N=152 shell gap has a pronounced stabilizing effect on nuclei up to nobelium (Z=102), leading to increased resistance against spontaneous fission. iaea.orgresearchgate.net However, for rutherfordium (Z=104), the stabilizing influence of the N=152 shell against spontaneous fission appears to diminish. iaea.orgresearchgate.netosti.gov This is a crucial observation, indicating a change in nuclear structure as the proton number increases. While the N=152 shell still influences the alpha-decay Q-values for rutherfordium isotopes in a manner similar to lighter elements, its effect on fission half-lives is not as strong. researchgate.netosti.govaps.org

Studies of isotopes around N=152 are vital for understanding the single-particle levels that contribute to this shell gap, which in turn informs predictions for the spherical shell gaps in the superheavy region. epj-conferences.org The investigation of rotational bands in nuclei like ²⁵⁶Rf provides sensitive tests of the underlying shell structure, and data has shown no deformed shell gap at N=152 for this nucleus, contrary to some theoretical predictions. aps.org

Fission Barrier Calculations and Quantum Tunneling Phenomena

The stability of a heavy nucleus against spontaneous fission is determined by its fission barrier, a potential energy barrier that the nucleus must overcome to split into two daughter nuclei. Fission barrier heights are calculated using theoretical models like the macroscopic-microscopic approach and self-consistent mean-field theories. gsi.deosti.govresearchgate.net These calculations show that for superheavy nuclei, the fission barrier is almost entirely due to shell-correction energies, as the liquid-drop model component of the barrier vanishes for elements around Z=106. annualreviews.orgaps.org

The shape of the fission barrier is primarily governed by the neutron number. gsi.de For instance, higher barriers, and thus longer fission lifetimes, are predicted for nuclei around the deformed neutron shell N=162 and the spherical shell N=184. gsi.de In the region of rutherfordium, the fission barriers are complex and can have multiple peaks (double-humped). iaea.org

Spontaneous fission, as well as alpha decay, are processes that occur via quantum tunneling. quora.comscirp.orgwikipedia.org In alpha decay, an alpha particle is considered to be pre-formed within the nucleus and is trapped by the potential barrier created by the strong nuclear force. scirp.orggalileo-unbound.blog According to classical physics, the alpha particle would not have enough energy to overcome this barrier. However, quantum mechanics allows for a finite probability that the alpha particle can "tunnel" through the barrier and be emitted. scirp.orgwikipedia.org

The probability of tunneling, and thus the half-life of the decay, is exponentially dependent on the height and width of the potential barrier. libretexts.org This explains why more energetic alpha decays correspond to shorter half-lives: the barrier is effectively thinner for higher energy particles, increasing the tunneling probability. libretexts.org This quantum mechanical phenomenon is fundamental to the existence and observed decay properties of rutherfordium and other heavy elements. scirp.org

Theoretical Investigations of Rutherfordium S Electronic and Chemical Behavior

Advanced Relativistic Quantum Chemical Calculations

For an element with an atomic number as high as 104, the effects of Einstein's theory of relativity are no longer minor corrections but dominant factors that fundamentally alter its electronic and chemical nature. The electrons in the inner shells of a rutherfordium atom move at speeds that are a significant fraction of the speed of light, necessitating the use of a relativistic framework for any accurate theoretical description.

Relativistic effects on the electronic structure of heavy elements like rutherfordium are broadly categorized into direct and indirect effects.

Direct Relativistic Effects: This phenomenon arises from the relativistic mass increase of electrons moving at high velocities, primarily those in the s and p orbitals, which have a higher probability of being found near the highly charged nucleus. This mass increase causes these orbitals to contract and become more tightly bound, lowering their energy levels. For rutherfordium, the 7s orbital is significantly stabilized and contracted due to this direct effect.

Indirect Relativistic Effects: The contraction of the inner s and p orbitals leads to more effective shielding of the nuclear charge. As a result, the outer d and f orbitals, which are more diffuse and have lower probability densities near the nucleus, experience a weaker effective nuclear charge. This causes them to expand radially and become energetically destabilized (raised in energy). In rutherfordium, the 6d valence orbitals are subject to this indirect destabilization.

The interplay between the direct stabilization of the 7s orbital and the indirect destabilization of the 6d orbitals is the primary determinant of rutherfordium's ground-state electronic configuration and its chemical properties.

To accurately model these profound relativistic effects, chemists employ a suite of sophisticated computational methodologies. These methods solve approximations of the Dirac equation, the relativistic counterpart to the Schrödinger equation.

Density Functional Theory (DFT): DFT has become a workhorse for calculations on superheavy elements due to its favorable balance of computational cost and accuracy. By approximating the complex many-electron wavefunction with the electron density, it can handle large systems like Rf-containing molecules. Functionals used in these studies must incorporate relativistic corrections, often through scalar relativistic approaches or by being paired with a full four-component Dirac-Kohn-Sham framework.

Coupled-Cluster (CC): Regarded as a "gold standard" in quantum chemistry for its high accuracy, the coupled-cluster method provides a more rigorous treatment of electron correlation. Methods like CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations) are used for benchmark calculations on smaller rutherfordium compounds (e.g., RfH₄, RfO₄), though their computational expense is extremely high.

Configuration Interaction (CI): CI provides a systematic way to approach the exact solution of the electronic Schrödinger/Dirac equation by constructing the wavefunction as a linear combination of different electronic configurations. While Full CI is computationally prohibitive for all but the smallest systems, truncated versions or multireference variants (MRCI) are valuable for studying excited states and systems with complex electronic structures.

These methods are typically used in conjunction with a relativistic Hamiltonian, such as the Dirac-Coulomb or the more complete Dirac-Coulomb-Breit Hamiltonian, which includes corrections for magnetic interactions between electrons.

Spin-orbit (SO) coupling is the interaction between an electron's intrinsic magnetic moment (its spin) and the magnetic field generated by its orbital motion around the nucleus. In lighter elements, this is a small effect. In rutherfordium, however, it is a massive interaction, scaling approximately with Z⁴ (where Z is the atomic number).

This strong SO coupling causes the splitting of orbital subshells into distinct energy levels. For example, a p orbital (orbital angular momentum l=1) splits into two sublevels, p₁/₂ and p₃/₂, and a d orbital (l=2) splits into d₃/₂ and d₅/₂. In rutherfordium, the 6d valence shell is significantly split by SO coupling. This splitting is so large that it can influence the ordering of orbitals and directly impact chemical bonding and molecular geometry. For instance, the energy gap between the 6d₃/₂ and 6d₅/₂ sublevels is calculated to be on the order of several electron-volts (eV), a magnitude comparable to the energy of chemical bonds. This effect is critical for understanding the fine structure of its atomic spectra and the electronic states of its compounds.

Predicted Electronic Configurations and Orbital Energy Levels

Based on extensive relativistic calculations, the ground-state electron configuration of the rutherfordium atom is predicted to be [Rn] 5f¹⁴ 6d² 7s² . The strong relativistic stabilization of the 7s orbital ensures it is filled, while the destabilization of the 6d orbitals makes them the valence orbitals, confirming Rf's position in Group 4.

Calculations show that alternative configurations, such as [Rn] 5f¹⁴ 6d¹ 7s² 7p¹, lie at a significantly higher energy, confirming that the +4 oxidation state, arising from the loss of the 6d² and 7s² electrons, should be the most stable. The 5f orbitals are deeply buried and energetically inaccessible, acting as core-like orbitals, which distinguishes rutherfordium chemically from the preceding actinide series.

The table below presents the calculated valence orbital energies for rutherfordium, highlighting the impact of relativistic effects.

Table 1: Calculated Relativistic Valence Orbital Energies for Rutherfordium (Rf)
OrbitalSublevel (j)Calculated Energy (eV)Primary Relativistic Effect
7s1/2-5.65Direct (Stabilization)
6d3/2-3.98Indirect (Destabilization) & Spin-Orbit Splitting
5/2-2.91
7p1/2-2.11Direct (Stabilization) & Spin-Orbit Splitting
3/2-0.89

Note: Energies are approximate values derived from multiconfiguration Dirac-Fock calculations and can vary slightly between different computational models. Negative values indicate bound states relative to the ionization continuum (0 eV).

Theoretical Analogies and Predicted Deviations from Periodic Trends with Group 4 Homologs

A central goal of theoretical studies is to place rutherfordium in the context of the periodic table by comparing its predicted properties to those of its lighter congeners in Group 4, zirconium (Zr) and hafnium (Hf). While Rf is expected to be a homolog of Hf, relativistic effects are predicted to cause subtle but significant deviations from simple periodic trends.

The chemistry of Group 4 is dominated by the +4 oxidation state. Zirconium and hafnium are famously similar in their chemical properties due to the lanthanide contraction. The question for rutherfordium is whether it continues this trend or if relativistic effects introduce new behavior.

Key Predicted Properties and Trends:

Ionic Radius: The ionic radius of the M⁴⁺ ion is predicted to increase down the group from Zr⁴⁺ to Hf⁴⁺ to Rf⁴⁺. The increase from Hf to Rf is expected to be larger than that from Zr to Hf, as the "actinide contraction" is less effective than the lanthanide contraction.

Volatility of Tetrachlorides: The volatility of the Group 4 tetrachlorides (MCl₄) is a key property investigated in early gas-phase experiments. These compounds are molecular solids that sublime at relatively low temperatures. Theoretical calculations of their sublimation enthalpies predict that rutherfordium tetrachloride (RfCl₄) should be less volatile than hafnium tetrachloride (HfCl₄), continuing the trend of decreasing volatility down the group. This suggests that intermolecular forces are stronger for RfCl₄, which is consistent with its higher predicted polarizability.

Bonding Character: Relativistic calculations on the MCl₄ and MF₄ molecules indicate that the Rf-Cl and Rf-F bonds have a greater degree of covalency compared to the corresponding Hf-ligand bonds. The relativistically destabilized and expanded 6d orbitals of rutherfordium are better able to overlap with ligand orbitals, enhancing the covalent character of the bond.

Complex Formation: In aqueous solution, rutherfordium is expected to exist as the hydrated [Rf(H₂O)n]⁴⁺ ion. Its large ionic radius should, by simple electrostatic arguments, make it less prone to hydrolysis than Hf⁴⁺. However, its tendency to form anionic complexes like hexachlororutherfordate ([RfCl₆]²⁻) and hexafluororutherfordate ([RfF₆]²⁻) is predicted to be strong, similar to Hf. Theoretical studies show that Rf forms stronger fluoride (B91410) complexes than chloride complexes, a trend also observed for Zr and Hf.

The following table summarizes the comparison of key calculated and extrapolated properties for the Group 4 elements.

Table 2: Comparison of Calculated and Extrapolated Properties for Group 4 Elements
PropertyZirconium (Zr)Hafnium (Hf)Rutherfordium (Rf)
Ground State Configuration[Kr] 4d² 5s²[Xe] 4f¹⁴ 5d² 6s²[Rn] 5f¹⁴ 6d² 7s² (Predicted)
Ionic Radius (M⁴⁺, pm)7271~79 (Calculated)
First Ionization Energy (kJ/mol)640.1658.5~600 (Calculated)
Sublimation Enthalpy of MCl₄ (kJ/mol)103.4102.5~109-115 (Calculated)
Bonding Character in MCl₄Covalent/IonicSlightly more covalent than ZrCl₄Significantly more covalent than HfCl₄ (Predicted)

Note: Values for Rutherfordium are based on state-of-the-art relativistic calculations and represent theoretical predictions.

Predicted Coordination Geometries and Bonding Preferences (e.g., Hexacoordinate vs. Octacoordinate Complexes)

Theoretical studies into the chemical behavior of rutherfordium (Rf) indicate notable differences in its coordination chemistry compared to its lighter congeners in Group 4, zirconium (Zr) and hafnium (Hf). These deviations are primarily attributed to significant relativistic effects influencing its electron shell.

Research has shown that rutherfordium(IV) exhibits a pronounced tendency to form hexacoordinate complexes, particularly in aqueous solutions, in contrast to zirconium and hafnium, which can also form octacoordinate complexes. patsnap.com This preference for a lower coordination number is explained by the relativistic destabilization of the 6d5/2 shell in rutherfordium. patsnap.com This effect makes the 6d orbitals less available for bonding with ligands. researchgate.net For instance, while zirconium and hafnium readily form complexes with a coordination number of 8, theoretical models suggest that for rutherfordium, the coordination number changes to 6. researchgate.net

One of the most studied systems involves fluoride complexes. Rutherfordium shows a strong tendency to form hexafluoro (B1673141) complexes, specifically [RfF₆]²⁻, which is analogous to the behavior of zirconium and hafnium. patsnap.com However, experimental and theoretical data indicate that the formation of this complex is significantly weaker for rutherfordium than for its lighter homologs. patsnap.com This reduced stability in rutherfordium complexes is linked to a smaller ionic contribution to the bonding, which arises from rutherfordium's larger predicted ionic radius (76 pm) compared to zirconium (71 pm) and hafnium (72 pm). wikipedia.org

Further illustrating the preference for hexacoordination, studies on ligands designed for metal sequestration highlight these differences. For example, the octadentate ligand 3,4,3-LI(1,2-HOPO) forms exceptionally stable octacoordinate complexes with Zr(IV) and Hf(IV). In contrast, titanium(IV), which prefers hexacoordination, forms much less stable species with this ligand. nih.gov This principle of denticity-driven selectivity is relevant for predicting the behavior of rutherfordium, suggesting a preference for ligands that favor hexacoordinate geometries. nih.gov

Theoretical Prediction of Ionization Potentials and Redox Behavior

The redox behavior and ionization potentials of rutherfordium are heavily influenced by relativistic effects, which alter the energies of its valence orbitals. The ground state electron configuration of rutherfordium is predicted to be [Rn] 5f¹⁴ 6d² 7s². wikipedia.org Relativistic stabilization of the 7s orbital and destabilization of the 6d orbital lead to unique properties compared to lighter Group 4 elements. wikipedia.org

The most stable oxidation state for rutherfordium is predicted to be +4, consistent with its position in Group 4. wikipedia.org However, a less stable +3 state has also been theoretically predicted. wikipedia.org The standard reduction potential for the Rf⁴⁺/Rf couple has been predicted to be higher than -1.7 V. wikipedia.org An important consequence of the relativistic effects is that for the Rf⁺ and Rf²⁺ ions, it is predicted that the 6d electrons are removed before the 7s electrons, which is the opposite of the behavior observed in zirconium and hafnium. wikipedia.org

Theoretical calculations of rutherfordium's ionization potentials have been performed using various methods, providing values that are considered similar to those of hafnium but very different from lead. wikipedia.org These predictions are crucial for understanding the energy required to remove electrons and for confirming its placement in the periodic table.

Below are tables summarizing the theoretically predicted ionization energies for rutherfordium.

Table 1: Theoretically Predicted Ionization Potentials of Rutherfordium (in eV)

Ionization PotentialPredicted Value (eV)Source
1st6.02 ± 0.04 nih.gov
1st6.01 researchgate.net

Table 2: Estimated Ionization Energies of Rutherfordium (in kJ·mol⁻¹)

Ionization EnergyEstimated Value (kJ·mol⁻¹)Source
1st579.9 americanelements.com
2nd1389.4 americanelements.com
3rd2296.4 americanelements.com

Experimental Techniques for Rutherfordium Chemistry

Challenges and Methodological Advancements in Atom-at-a-Time Chemistry

Chemical studies of rutherfordium are conducted under a paradigm known as "one-atom-at-a-time" chemistry. jaea.go.jp This is because each atom produced decays before a new one is synthesized, meaning experiments are performed on individual atoms. jaea.go.jp This reality imposes severe constraints and necessitates significant methodological innovations.

The primary challenge in studying rutherfordium is the inherent instability of its isotopes. periodic-table.com Scientists must work with isotopes that have half-lives long enough to permit chemical manipulation, yet these are still exceptionally short. For instance, the isotope ²⁶¹Rf, with a half-life of 78 seconds, is frequently used in chemical experiments. jaea.go.jp Other isotopes have half-lives ranging from milliseconds to a few minutes, with the most stable, ²⁶⁷Rf, having a half-life of about 1.3 hours. periodic-table.comrsc.org However, the isotopes that are easier to produce, like ²⁶¹Rf, are often the ones with shorter half-lives. rsc.org

Compounding this issue are the extremely low production rates. Rutherfordium is synthesized in particle accelerators by bombarding heavy element targets with high-intensity ion beams. jaea.go.jp For example, ²⁶¹Rf can be produced by bombarding a curium-248 (B1219616) target with an oxygen-18 beam, yielding a rate of just two atoms per minute. jaea.go.jp This means that experiments must be designed to extract meaningful chemical information from a very small number of events, often just a single atom at a time. osaka-u.ac.jp

Table 1: Half-Lives of Selected Rutherfordium Isotopes This table is interactive. Click on the headers to sort.

Isotope Half-Life Primary Decay Mode
²⁵⁷Rf ~4.7 seconds Alpha Decay, Spontaneous Fission
²⁵⁹Rf ~3.1 seconds Alpha Decay, Spontaneous Fission
²⁶¹Rf ~78 seconds Alpha Decay, Spontaneous Fission
²⁶³Rf ~10 minutes Spontaneous Fission, Alpha Decay
²⁶⁵Rf ~1.5 minutes Spontaneous Fission

Data compiled from various sources. jaea.go.jpperiodic-table.comrsc.org

The combination of short half-lives and low production rates dictates that any chemical procedure must be extraordinarily fast and efficient. rsc.org To study rutherfordium, newly synthesized atoms must be collected as they recoil from the production target, transported to a chemical apparatus, subjected to a chemical reaction and separation, and finally measured by a detector, all before the atom decays. rsc.org

To meet these demands, scientists have developed automated, rapid separation systems. jaea.go.jp These often take the form of miniaturized, computer-controlled liquid chromatography systems capable of performing fast and repetitive ion-exchange separations. jaea.go.jp The necessity for speed has driven innovation in both aqueous and gas-phase chemistry techniques, allowing for the chemical properties of an element to be inferred from the behavior of just a few atoms. jaea.go.jpexamples.com Detection methods must also be unambiguous, typically involving the measurement of the characteristic alpha decay or spontaneous fission of the rutherfordium isotope and its daughter products. jaea.go.jp

Gas-Phase Chemical Study Methodologies

Gas-phase chemistry offers a powerful avenue for investigating the fundamental properties of rutherfordium, such as its volatility. study.com These experiments provide insights into the element's electronic structure and its placement in the periodic table by comparing its behavior to its lighter homologs in Group 4, zirconium and hafnium. study.comwikipedia.org

Gas thermochromatography is a technique used to determine the volatility of chemical compounds. wikipedia.org In this method, atoms of rutherfordium produced in a nuclear reaction are transported by a carrier gas into a reaction chamber where they form a volatile compound, such as a halide. wikipedia.org This volatile compound is then carried through a long chromatography column with a negative temperature gradient. The position where the compound deposits on the column wall is related to its volatility.

Early studies on rutherfordium chemistry used this technique to investigate the properties of its chloride (RfCl₄). wikipedia.org By converting the reaction products to chlorides and passing them through the thermochromatography column, researchers could compare the deposition temperature of RfCl₄ with that of hafnium chloride (HfCl₄). rsc.orgwikipedia.org These experiments confirmed that rutherfordium behaves as a typical member of Group 4, as its chloride was found to be volatile, similar to those of zirconium and hafnium. rsc.orgstudy.com

Isothermal chromatography is another gas-phase technique used to study the chemical properties of superheavy elements. akjournals.com Unlike thermochromatography, the chromatography column is maintained at a constant, uniform temperature. youtube.com The volatile compound of interest is passed through the column, and its interaction with the column surface is studied. The strength of this interaction is quantified by the adsorption enthalpy, which can be deduced from the experimental data. akjournals.com

To study rutherfordium, experiments have been performed on its lighter homologs, zirconium and hafnium, to establish a baseline. akjournals.com In these model experiments, Zr and Hf chlorides were passed through an isothermal chromatography column, and their adsorption enthalpies were calculated from the relative yields at different column temperatures. akjournals.com These studies are crucial for predicting and interpreting the behavior of rutherfordium and for understanding subtle differences in the chemical properties among the Group 4 elements. akjournals.com

Table 2: Adsorption Enthalpies of Group 4 Chlorides This table is interactive. Click on the headers to sort.

Compound Adsorption Enthalpy (-ΔHads) (kJ·mol⁻¹)
Zirconium Tetrachloride (ZrCl₄) 100 ± 3

Data from isothermal chromatography experiments using Cl₂/CCl₄ as a reactive gas. akjournals.com

The successful execution of atom-at-a-time gas-phase chemistry relies on highly specialized and integrated equipment. A key component is the gas-jet transport system . jaea.go.jp This system uses a carrier gas (like helium mixed with an aerosol) to rapidly transport the nuclear reaction products from the high-vacuum environment of the target to the chemistry laboratory, which can be several meters away. jaea.go.jprsc.org This transport must be accomplished in seconds to minimize decay losses. jaea.go.jp

Once the atoms arrive at the experimental setup, they undergo chemical reactions and are then passed to a detection system. A notable development in this area is the alpha-wheel apparatus . scispace.com This device is designed for the efficient detection of the alpha decay of radionuclides separated in gas-phase experiments. It typically consists of a wheel with multiple detector surfaces that can be rotated to collect the products of the chemical separation. This allows for the measurement of decay events in a clean and time-resolved manner, making it a reliable tool for identifying the short-lived isotopes of elements like rutherfordium. scispace.com

Aqueous-Phase Chemical Study Methodologies

Chemical investigations in the aqueous phase have been fundamental in characterizing rutherfordium. These experiments have consistently demonstrated that Rf exhibits the properties of a Group 4 element, readily forming a stable +4 oxidation state in strong acid solutions. wikipedia.orgalchetron.com

Solvent extraction is a powerful method for studying the chemical behavior of rutherfordium by partitioning it between two immiscible liquid phases. These experiments provide insights into complex formation and help compare its properties to its homologs, Zr and Hf, and other tetravalent ions. escholarship.org By measuring the distribution ratio (D) of the element between the organic and aqueous phases, researchers can deduce the chemical species and stability of the complexes formed. escholarship.orgriken.jp

Various organic ligands and extractants have been employed in these studies. For instance, experiments using 2-thenoyltrifluoroacetone (TTA) have been used to determine the equilibrium constant for the extraction of rutherfordium, which in turn allows for the calculation of its ionic radius. unt.edu Studies with triisooctylamine (TIOA) showed that rutherfordium, like zirconium, extracts from 12 M hydrochloric acid, a behavior distinct from other actinides, providing strong evidence for its placement in Group 4. unt.edu Similarly, tributylphosphate (TBP) has been used to investigate chloride complexation, revealing that rutherfordium forms stable chloride complexes. unt.eduresearchgate.netosaka-u.ac.jp

Table 1: Comparison of Distribution Ratios (D) for Tetravalent Elements in a TBP/HCl System

Element8.0 M HCl9.0 M HCl10.0 M HCl
Rutherfordium (Rf) >10~10~3
Zirconium (Zr) ~1~3~10
Hafnium (Hf) ~0.3~1~3
Thorium (Th) ~0.1~0.3~1
Plutonium (Pu) ~10~3~1

This table presents illustrative data synthesized from findings that show Rf extraction decreases at high chloride concentrations, contrasting with the behavior of Zr and Hf. unt.edu

Ion-exchange chromatography is a cornerstone technique for the chemical identification of rutherfordium. wikipedia.org By observing the element's adsorption onto and elution from an ion-exchange resin, its chemical properties can be directly compared to those of other elements. Early experiments in 1970 successfully used this method to prove that element 104 behaves as a heavier homolog of hafnium. wikipedia.org

Both cation- and anion-exchange chromatography have been utilized. In cation-exchange studies using mixed hydrofluoric and nitric acid solutions, the fluoride (B91410) complexation of rutherfordium was found to be significantly weaker than that of zirconium and hafnium. oup.com Anion-exchange experiments have been particularly informative. Studies at the Japan Atomic Energy Research Institute (JAERI) demonstrated that rutherfordium's adsorption on an anion-exchange resin from hydrochloric acid solutions is quite similar to that of its Group 4 homologs. jaea.go.jp This behavior, which involves the formation of anionic chloride complexes like [RfCl₆]²⁻, is characteristic of Group 4 elements. wikipedia.orgalchetron.com

Table 2: Anion-Exchange Adsorption of Group 4 Elements from HCl Solutions

HCl Concentration (M)Rutherfordium (Rf) AdsorptionZirconium (Zr) AdsorptionHafnium (Hf) Adsorption
< 4 M LowLowLow
6 M ModerateModerateModerate
8 M HighHighHigh
10 M Very HighVery HighVery High

This table summarizes the general adsorption behavior observed in anion-exchange experiments, where Rf and its homologs show increasing adsorption with higher HCl concentrations, indicating strong chloride complex formation. jaea.go.jp

Co-precipitation is a classic radiochemical technique used to study the behavior of elements at tracer concentrations. This method involves precipitating a macroscopic carrier compound from a solution containing the element of interest and then measuring the extent to which the element is incorporated into the precipitate.

Recent co-precipitation experiments have been conducted to investigate the behavior of rutherfordium in basic solutions. In these studies, rutherfordium was shown to co-precipitate with samarium hydroxide, Sm(OH)₃. researchgate.netresearchgate.net The results indicated that rutherfordium forms a hydroxide, likely Rf(OH)₄, and does not form strong ammine complexes in ammonia-containing solutions. wikipedia.orgresearchgate.net This behavior was found to be consistent with its lighter homologs, zirconium and hafnium, as well as the pseudo-homolog thorium, further solidifying its placement in Group 4 of the periodic table. wikipedia.orgresearchgate.net

Table 3: Co-precipitation Yields with Samarium Hydroxide in Basic Solutions

ElementConditionCo-precipitation Yield (%)
Rutherfordium (²⁶¹Rf) 0.8 M NH₃ / 0.1 M NH₄Cl87 +5 / -13
Hafnium (¹⁶⁹Hf) 0.8 M NH₃ / 0.1 M NH₄Cl93 ± 2
Rutherfordium (²⁶¹Rf) 0.1 M NaOH94 +3 / -11
Hafnium (¹⁶⁹Hf) 0.1 M NaOH97 ± 1

Data adapted from co-precipitation studies investigating the behavior of single atoms of rutherfordium in basic solutions. researchgate.netresearchgate.net

Given the extremely short half-lives of rutherfordium isotopes (on the order of seconds to minutes), chemical separations must be performed with exceptional speed and efficiency. researchgate.netrsc.org To meet this demand, computer-controlled automated rapid chemical separation systems have been developed. epj-conferences.orgjaea.go.jp

One such system is the Automated Rapid Chemistry Apparatus (ARCA), a miniaturized high-performance liquid chromatography (HPLC) system designed for repetitive, fast, and reproducible separations of transactinide elements. jaea.go.jposti.gov Systems like ARCA and the Automated Ion-Exchange Separation Apparatus coupled to a Gas-jet (AIDA) have been instrumental in performing thousands of ion-exchange and extraction chromatography experiments on rutherfordium, enabling the collection of statistically significant data on an atom-at-a-time basis. jaea.go.jpresearchgate.net These automated systems are essential for transporting the synthesized atoms from the target via a gas jet, performing the chemical separation, and moving the isolated products to detectors for radiometric measurement, all within the lifetime of the isotope under study. jaea.go.jp

Advanced Target Preparation Methodologies for Experimental Research (e.g., Polymer-Assisted Deposition)

The production of rutherfordium atoms for chemical study begins with the bombardment of a heavy target material, such as curium-248 or californium-249, with a beam of energetic ions like oxygen-18 or carbon-12. jaea.go.jpazom.com The quality of the target is critical for the success of these experiments. Targets must be uniform, chemically pure, and stable enough to withstand the intense ion beam. researchgate.netnih.gov

Polymer-Assisted Deposition (PAD) is an advanced chemical solution method used to produce high-quality, crack-free, and homogeneous metal oxide films suitable for use as nuclear targets. researchgate.netresearchgate.net The PAD process involves creating a precursor solution where metal ions are chelated by a water-soluble polymer, such as polyethyleneimine (PEI). researchgate.netmdpi.com This solution is then applied to a substrate (e.g., by spin coating), followed by thermal annealing. The polymer controls the solution's viscosity and ensures a uniform distribution of metal ions, which, after heating, decomposes to leave a dense, uniform metal oxide film. researchgate.net This technique offers significant advantages for creating robust actinide targets (e.g., curium oxide) required for the synthesis of superheavy elements like rutherfordium. researchgate.net

Advancements and Future Directions in Rutherfordium Research

Refinement of Nuclear and Chemical Theoretical Models through Experimental Data

The study of rutherfordium (Rf), a synthetic transactinide element with atomic number 104, serves as a crucial testing ground for the refinement of nuclear and chemical theoretical models. samaterials.comexamples.com Due to its position in the periodic table as a group 4 element, its chemical properties are expected to resemble those of zirconium and hafnium. samaterials.comephg.limited However, strong relativistic effects in such superheavy elements can lead to deviations from these expected trends. tamu.edupatsnap.com Experimental data from atom-at-a-time chemical studies are therefore essential for benchmarking and further developing these models. tamu.eduresearchgate.net

Early chemical investigations of rutherfordium provided the first experimental evidence that it behaves as a true member of group 4, forming a stable +4 oxidation state in aqueous solutions, similar to its lighter homologs. wikipedia.org These experiments, often involving complex techniques like gas thermochromatography and ion-exchange chromatography, have been instrumental in confirming the element's placement in the periodic table. wikipedia.orgrsc.org For instance, studies on the formation of chloride and fluoride (B91410) complexes have shown that while rutherfordium's behavior is similar to zirconium and hafnium, there are subtle differences attributed to relativistic effects. patsnap.com Specifically, rutherfordium shows a decreased tendency to form certain complexes compared to its lighter counterparts. patsnap.com

On the nuclear front, experimental data on the decay properties of rutherfordium isotopes, such as their half-lives and decay modes (alpha decay and spontaneous fission), provide critical input for refining models of nuclear structure and stability. wikipedia.orgresearchgate.net The synthesis and characterization of various rutherfordium isotopes have allowed for a systematic study of how nuclear stability is influenced by the number of protons and neutrons. researchgate.net These findings are crucial for testing and improving theoretical predictions of the "island of stability," a hypothesized region of long-lived superheavy nuclei. wikipedia.org High-precision mass measurements of rutherfordium isotopes, for example, provide direct insight into the binding energies of these heavy nuclei, which is a fundamental parameter in nuclear models. chemistryviews.org The interplay between experimental results and theoretical calculations is a continuous cycle, where experimental data guide the refinement of theories, and improved theories, in turn, suggest new experiments to probe the frontiers of nuclear and chemical science. tamu.eduepj-conferences.org

Prospects for the Synthesis and Study of More Neutron-Rich Rutherfordium Isotopes

The synthesis of new, more neutron-rich isotopes of rutherfordium is a key objective in superheavy element research, as these isotopes are predicted to have longer half-lives and lie closer to the center of the hypothesized "island of stability." wikipedia.orgosti.gov Current methods for producing rutherfordium isotopes, primarily through fusion-evaporation reactions, have so far yielded predominantly neutron-deficient isotopes. scispace.com

Future progress in this area hinges on the development of new reaction strategies and the availability of more intense beams of both stable and radioactive ions. tamu.edufrontiersin.org One promising approach is the use of multinucleon transfer reactions, where a heavy projectile collides with a heavy target, leading to the exchange of multiple protons and neutrons. tamu.edufrontiersin.org While this method has shown potential for producing neutron-rich heavy nuclei, the cross-sections for these reactions are often very small, making detection challenging. frontiersin.org

The use of radioactive ion beams (RIBs) offers another pathway to synthesizing neutron-rich rutherfordium isotopes. osti.govfrontiersin.org Beams of neutron-rich nuclei could potentially be fused with heavy targets to create new, heavier isotopes of rutherfordium that are inaccessible with stable beams. osti.gov However, the low intensities of current RIB facilities present a significant hurdle. tamu.edu

To overcome these challenges, several next-generation facilities are under construction or being upgraded worldwide. These facilities aim to provide significantly higher beam intensities, which will be crucial for exploring reactions with low probabilities. tamu.eduepj-conferences.org The development of more sensitive detection systems will also be vital for identifying and characterizing the fleetingly produced neutron-rich isotopes. tamu.edu The successful synthesis and study of these isotopes would provide invaluable data for understanding the structure and stability of superheavy nuclei and for refining theoretical models that predict their properties. researchgate.net

Table 1: Known Isotopes of Rutherfordium and their Decay Properties

IsotopeHalf-lifePrimary Decay Mode
253Rf~13 msSpontaneous Fission, Alpha Decay
254Rf~23 µsSpontaneous Fission
255Rf~1.6 sSpontaneous Fission, Alpha Decay
256Rf~6.4 msSpontaneous Fission, Alpha Decay
257Rf~4.7 sAlpha Decay, Spontaneous Fission
258Rf~12 msSpontaneous Fission, Alpha Decay
259Rf~2.8 sAlpha Decay, Spontaneous Fission
260Rf~21 msSpontaneous Fission
261Rf~68 sAlpha Decay, Spontaneous Fission
262Rf~2.1 sSpontaneous Fission, Alpha Decay
263Rf~11 minAlpha Decay, Spontaneous Fission
265Rf~1.5 minSpontaneous Fission
266Rf~23 sSpontaneous Fission
267Rf~1.3 hSpontaneous Fission, Alpha Decay
268Rf~1.4 sSpontaneous Fission

This table presents a selection of known rutherfordium isotopes and is not exhaustive. Half-lives and decay modes are approximate and can vary slightly between different experimental measurements. Data compiled from various scientific sources.

Development of Next-Generation Experimental Facilities and Detection Techniques

The pursuit of understanding rutherfordium and other superheavy elements is a driving force behind the development of new and more powerful experimental facilities. tamu.edu The extremely low production rates and short half-lives of these elements demand accelerators that can deliver high-intensity ion beams and sophisticated detection systems with exceptional sensitivity and efficiency. tamu.eduepj-conferences.orgepj-conferences.org

Several next-generation facilities are at the forefront of this research:

Superheavy Element Factories (SHE Factories): Facilities like the one at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, are designed to produce significantly higher beam intensities, enabling the exploration of reactions with very small cross-sections. tamu.edu

Facility for Rare Isotope Beams (FRIB): Located at Michigan State University, FRIB will provide intense beams of rare isotopes, opening up new possibilities for synthesizing neutron-rich superheavy nuclei through reactions that are not possible with stable beams. tamu.edu

Upgrades to Existing Facilities: Laboratories such as GSI in Germany, RIKEN in Japan, and Lawrence Berkeley National Laboratory in the US are continuously upgrading their accelerators and detectors to enhance their capabilities for superheavy element research. tamu.edunuclearsciencefuture.org

In parallel with the development of these facilities, significant advancements are being made in detection techniques. tamu.edu To study the chemical properties of rutherfordium, which can only be produced one atom at a time, highly automated and rapid chemical separation systems are essential. researchgate.netepj-conferences.org Techniques like gas-phase chromatography and automated ion-exchange chromatography allow for the chemical characterization of elements with very short half-lives. wikipedia.orgrsc.org

For nuclear studies, advanced detector arrays are being developed to measure the decay products of rutherfordium isotopes with high precision. jinr.ru These systems can identify new isotopes and provide detailed information about their decay properties, which is crucial for understanding nuclear structure at the limits of stability. jinr.ru The combination of next-generation facilities and innovative detection techniques will be instrumental in pushing the boundaries of our knowledge of rutherfordium and the superheavy elements. tamu.eduepj-conferences.org

Broader Implications for Understanding the Limits of the Periodic Table and Fundamental Nuclear Forces

The study of rutherfordium and its neighbors has profound implications for our understanding of the fundamental principles of chemistry and physics. samaterials.comexamples.com By probing the properties of elements at the upper end of the periodic table, scientists can test the limits of our current understanding of atomic and nuclear structure. ephg.limitedcharactercounteronlinefree.com

One of the key questions in this field is whether the periodic table has an end. The synthesis and characterization of rutherfordium and other superheavy elements provide experimental data that can help to answer this question. samaterials.comephg.limited The chemical behavior of these elements, which is influenced by strong relativistic effects, challenges our understanding of periodicity and the trends observed in lighter elements. tamu.edupatsnap.com

Furthermore, the study of superheavy nuclei provides a unique laboratory for investigating the fundamental nuclear forces. examples.comebsco.com The stability of these nuclei is determined by a delicate balance between the repulsive electrostatic forces between protons and the attractive strong nuclear force. lbl.gov By studying the decay properties of rutherfordium isotopes, scientists can gain insights into the nature of the strong force and how it behaves in extreme conditions of high charge and mass. jinr.rulbl.gov

The existence of the "island of stability" is a key prediction of nuclear theory, and the experimental quest to reach this island is a major driver of research in this field. wikipedia.org The synthesis of new, longer-lived isotopes of rutherfordium and other superheavy elements would provide strong evidence for the existence of this island and would have far-reaching implications for our understanding of nuclear stability. osti.gov Ultimately, the research on rutherfordium not only expands our knowledge of the elements but also deepens our understanding of the fundamental forces that govern the universe. charactercounteronlinefree.comebsco.com

Q & A

Q. How is rutherfordium synthesized, and what challenges arise in producing sufficient quantities for experiments?

Rutherfordium is synthesized via heavy-ion nuclear fusion, typically by bombarding plutonium-242 or curium-248 targets with neon-22 or calcium-48 ions. Challenges include its short half-life (up to 1.3 hours for ²⁶⁷Rf) and low production yields (nanogram scales), necessitating rapid separation techniques like gas-phase chromatography or solvent extraction .

Q. What are the primary physical and chemical properties of rutherfordium, and how are they predicted?

Predicted properties include a solid state at STP, HCP crystal structure, density of 17 g/cm³, and oxidation states of +4/+3. These are extrapolated using relativistic quantum calculations and comparisons with lighter group 4 homologs (Ti, Zr, Hf). Experimental validation is limited due to its short half-life .

Q. Why is rutherfordium’s half-life critical for experimental design?

The short half-life imposes strict time constraints on experiments. Researchers use automated separation systems (e.g., Realtime Acquisition Graphics System [RAGS]) and rapid detection methods (PiPS detectors) to capture decay chains and isotopic signatures .

Q. What oxidation states are observed in rutherfordium, and how do they compare to group 4 elements?

+4 is the dominant oxidation state, consistent with group 4 trends. However, relativistic effects may stabilize +3 states, differing from zirconium and hafnium. Solvent extraction studies with TTA (thenoyltrifluoroacetone) confirm these trends .

Q. How do researchers validate rutherfordium’s position in the periodic table?

Comparative studies with homologs (e.g., gas-phase volatility experiments using SiO₂/Ta columns) reveal Rf’s behavior aligns closer to hafnium than thorium, confirming its group 4 placement .

Advanced Research Questions

Q. What methodological approaches determine rutherfordium’s ionic radius in solution chemistry?

Ionic radii are estimated using solvent extraction with organic ligands (e.g., TTA, TBP) and plotting log Kₑq vs. ionic radius (Figure 63 in ). For 6-coordinate Rf⁴⁺, the radius is ~89 pm, validated against MCDF calculations .

Q. How do gas-phase chromatography and solvent extraction techniques differ in studying rutherfordium’s chemical behavior?

Gas-phase methods (e.g., isothermal chromatography) measure volatility and adsorption enthalpies, while solvent extraction (e.g., using HCl/TBP systems) quantifies distribution coefficients. The former is optimal for rapid studies; the latter provides detailed thermodynamic data .

Q. How are discrepancies in rutherfordium’s hydrolysis constants addressed across studies?

Discrepancies arise from differing experimental conditions (e.g., HCl concentration, temperature). Researchers use error propagation models and cross-validate results with relativistic density functional theory (DFT) to reconcile data .

Q. What computational models predict rutherfordium’s electronic structure and bonding behavior?

Relativistic quantum mechanical methods, such as Dirac-Fock calculations and MCDF (Multi-Configuration Dirac-Fock), account for spin-orbit coupling effects. These models predict bond lengths and stability constants for Rf complexes .

Q. How do researchers optimize detector systems for rutherfordium’s short-lived isotopes?

Silicon-based PiPS detectors and γ-ray spectroscopy are paired with automated data acquisition (e.g., DataMaster software) to capture decay events in real time. Time-stamped data filtering reduces background noise .

Methodological Frameworks

  • Experimental Design: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, ensuring alignment with relativistic chemistry or nuclear physics goals .
  • Data Analysis: Employ error-weighted regression for decay chain analysis and Bayesian statistics to handle low-count data .
  • Comparative Studies: Apply PICO (Population, Intervention, Comparison, Outcome) to structure homolog comparisons, e.g., Rf vs. Hf in solvent extraction .

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